molecular formula C6H12Cl3NO B8410773 3-Amino-1,1-dichloro-3-methylpentan-2-onehydrochloride

3-Amino-1,1-dichloro-3-methylpentan-2-onehydrochloride

Cat. No. B8410773
M. Wt: 220.5 g/mol
InChI Key: ZCGFXLMKYVKFRU-UHFFFAOYSA-N
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Patent
US05874466

Procedure details

The 5-chloro-5-(dichloromethyl)-4-ethyl-4-methyl-2-trifluoromethyloxazoline hydrochloride prepared in the preceding step was dissolved in 1800 mL of methanol, 72 mL of water, and 190 mL of concentrated hydrochloric acid, warmed to 50°--C., and stirred at that temperature overnight. The crude reaction mixture was cooled and poured into an ice/water/ethyl ether mixture. The phases were separated and the ether layer was extracted once with water. The ether was saved (organic I). The combined aqueous layers were washed once with ethyl ether, and the organic layer was combined with organic I (organic II). The aqueous layer was neutralized with saturated aqueous sodium bicarbonate and extracted twice with ethyl ether. The combined ether layers were washed with water, brine, dried over anhydrous magnesium sulfate, treated with activated charcoal, and filtered through Celite™. To the resulting colorless solution was bubbled in anhydrous hydrogen chloride keeping the temperature below 20°--C. The resulting white solid was filtered and dried yielding 124.8 g of the expected 3-amino-1,1-dichloro-3-methyl-2-pentanone hydrochloride as a white solid. The ethyl ether filtrate was combined with organic II and concentrated in vacuo; the resulting residue (150 g) was taken in a mixture of methanol/water/concentrated hydrochloric acid and heated at 50°--C. over the weekend. The previously described workup yielded another 51 g of 3-amino-1,1-dichloro-3-methyl-2-pentanone hydrochloride. The total amount obtained was 175.8 g (61% yield).
Name
5-chloro-5-(dichloromethyl)-4-ethyl-4-methyl-2-trifluoromethyloxazoline hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
72 mL
Type
reactant
Reaction Step Two
Quantity
190 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water ethyl ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1800 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1([CH:15]([Cl:17])[Cl:16])[O:7]C(C(F)(F)F)=[N:5][C:4]1([CH2:13][CH3:14])[CH3:12].O.Cl>CO>[ClH:2].[NH2:5][C:4]([CH3:12])([CH2:13][CH3:14])[C:3](=[O:7])[CH:15]([Cl:17])[Cl:16] |f:0.1,5.6|

Inputs

Step One
Name
5-chloro-5-(dichloromethyl)-4-ethyl-4-methyl-2-trifluoromethyloxazoline hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.ClC1(C(N=C(O1)C(F)(F)F)(C)CC)C(Cl)Cl
Step Two
Name
Quantity
72 mL
Type
reactant
Smiles
O
Name
Quantity
190 mL
Type
reactant
Smiles
Cl
Step Three
Name
ice water ethyl ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
1800 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
, and stirred at that temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the ether layer was extracted once with water
WASH
Type
WASH
Details
The combined aqueous layers were washed once with ethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ethyl ether
WASH
Type
WASH
Details
The combined ether layers were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
ADDITION
Type
ADDITION
Details
treated with activated charcoal
FILTRATION
Type
FILTRATION
Details
filtered through Celite™
CUSTOM
Type
CUSTOM
Details
To the resulting colorless solution was bubbled in anhydrous hydrogen chloride keeping the temperature below 20°
FILTRATION
Type
FILTRATION
Details
The resulting white solid was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.NC(C(C(Cl)Cl)=O)(CC)C
Measurements
Type Value Analysis
AMOUNT: MASS 124.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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